TL13-22

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

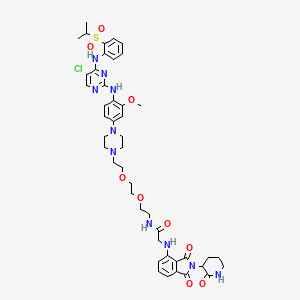

Structure

2D Structure

Properties

IUPAC Name |

N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-2-[[1,3-dioxo-2-(2-oxopiperidin-3-yl)isoindol-4-yl]amino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H55ClN10O9S/c1-29(2)66(61,62)38-12-5-4-9-34(38)51-41-32(46)27-50-45(53-41)52-33-14-13-30(26-37(33)63-3)55-19-17-54(18-20-55)21-23-65-25-24-64-22-16-47-39(57)28-49-35-10-6-8-31-40(35)44(60)56(43(31)59)36-11-7-15-48-42(36)58/h4-6,8-10,12-14,26-27,29,36,49H,7,11,15-25,28H2,1-3H3,(H,47,57)(H,48,58)(H2,50,51,52,53) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVBGYTWMZKXATO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCN(CC4)CCOCCOCCNC(=O)CNC5=CC=CC6=C5C(=O)N(C6=O)C7CCCNC7=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H55ClN10O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

947.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Mechanism of TL13-22: A Technical Guide for Researchers

For Immediate Release

This technical document provides an in-depth analysis of the mechanism of action of TL13-22, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). Designed for researchers, scientists, and drug development professionals, this guide synthesizes the current understanding of this compound, presenting its core mechanism, quantitative data, experimental methodologies, and relevant signaling pathways.

Core Mechanism of Action: Selective ALK Inhibition without Degradation

This compound functions as a highly potent inhibitor of ALK, a receptor tyrosine kinase frequently implicated in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC). The primary mechanism of action of this compound is the competitive inhibition of ATP binding to the ALK kinase domain. This direct binding prevents the autophosphorylation and subsequent activation of ALK, thereby blocking its downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.

A critical characteristic of this compound is its role as a negative control for the ALK degrader, TL13-12. While both compounds exhibit high-affinity binding to ALK, this compound lacks the E3 ligase-recruiting moiety present in TL13-12. Consequently, this compound inhibits ALK activity without inducing its proteasomal degradation. This makes this compound an invaluable research tool to delineate the cellular consequences of ALK inhibition versus ALK degradation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its counterpart, TL13-12, as reported in the primary literature.

| Compound | Target | IC50 (nM) | Binding Affinity (Kd, nM) | Cellular ALK Degradation (DC50, nM) |

| This compound | ALK | 0.54 | Not Reported | No degradation observed |

| TL13-12 | ALK | Not Reported | Not Reported | 1.2 (in SU-DHL-1 cells) |

Table 1: Comparative Potency and Degradation Activity. This table highlights the potent inhibitory effect of this compound on ALK and its lack of degradation activity, in contrast to the degrader TL13-12.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

In Vitro ALK Kinase Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ALK.

-

Procedure:

-

Recombinant human ALK kinase domain was incubated with a range of concentrations of this compound in a kinase buffer containing ATP and a suitable substrate (e.g., a synthetic peptide).

-

The reaction was initiated by the addition of ATP.

-

After a defined incubation period, the reaction was stopped, and the level of substrate phosphorylation was quantified. This is typically done using methods such as radioactive ATP incorporation, fluorescence polarization, or a coupled-enzyme system that measures ADP production.

-

The IC50 value was calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular ALK Degradation Assay (Western Blot)

-

Objective: To assess the ability of this compound to induce the degradation of endogenous ALK protein in cancer cell lines.

-

Procedure:

-

ALK-positive cancer cells (e.g., SU-DHL-1 anaplastic large-cell lymphoma cells) were treated with varying concentrations of this compound or TL13-12 for a specified duration (e.g., 24 hours).

-

Following treatment, cells were harvested and lysed to extract total cellular proteins.

-

Protein concentrations were determined using a standard method (e.g., BCA assay) to ensure equal loading.

-

Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

The membrane was blocked and then incubated with a primary antibody specific for ALK. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) was used as a loading control.

-

After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The intensity of the ALK band was quantified and normalized to the loading control to determine the extent of degradation.

-

Visualizing the Signaling Pathways and Experimental Logic

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the logical relationship between this compound and TL13-12.

Figure 1: ALK Signaling Pathway and Inhibition by this compound. This diagram illustrates the canonical ALK signaling cascade and the point of intervention by this compound.

Figure 2: Logical Relationship between TL13-12 and this compound. This diagram clarifies the distinct and overlapping effects of TL13-12 and this compound, highlighting the role of this compound as a negative control for degradation.

Technical Guide: BCL-XL Degrading PROTACs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial query specified TL13-22 as a BCL-XL degrading PROTAC. However, publicly available scientific literature and commercial datasheets consistently identify this compound as a negative control for the ALK (Anaplastic Lymphoma Kinase) degrader, TL13-12. This compound is a potent ALK inhibitor but does not induce ALK degradation[1]. There is no current evidence to support its function as a BCL-XL degrader.

This guide will therefore focus on well-characterized BCL-XL degrading PROTACs, primarily DT2216 and XZ739 , to provide a comprehensive technical overview of this important class of molecules.

Introduction to BCL-XL Targeting PROTACs

B-cell lymphoma-extra large (BCL-XL) is a pivotal anti-apoptotic protein in the BCL-2 family. Its overexpression is a hallmark of various cancers, contributing to tumor survival and resistance to conventional therapies[2][3]. While small molecule inhibitors of BCL-XL, such as ABT-263 (Navitoclax), have been developed, their clinical utility is hampered by on-target toxicity, particularly dose-limiting thrombocytopenia (a significant reduction in platelet count), as platelets are highly dependent on BCL-XL for their survival[2][4][5].

Proteolysis-targeting chimeras (PROTACs) offer an innovative strategy to overcome this limitation. PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of a target protein[6]. They consist of a ligand that binds the target protein (e.g., BCL-XL), a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN))[2][6].

The therapeutic advantage of BCL-XL PROTACs lies in their potential for cell-selective degradation. E3 ligases like VHL and CRBN are minimally expressed in platelets compared to cancer cells[2][4]. Consequently, a PROTAC can be designed to degrade BCL-XL effectively in tumor cells while sparing platelets, thereby mitigating the dose-limiting toxicity of traditional inhibitors[2][4].

Mechanism of Action

The mechanism of a BCL-XL degrading PROTAC involves several key steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to BCL-XL and an E3 ligase (e.g., VHL or CRBN), forming a transient ternary complex (BCL-XL : PROTAC : E3 Ligase).

-

Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of BCL-XL.

-

Proteasomal Degradation: The poly-ubiquitinated BCL-XL is then recognized and degraded by the 26S proteasome.

-

PROTAC Recycling: The PROTAC molecule is released after inducing ubiquitination and can catalytically induce the degradation of multiple BCL-XL proteins.

-

Apoptosis Induction: The degradation of BCL-XL disrupts the balance of pro- and anti-apoptotic proteins, leading to the activation of caspases and subsequent programmed cell death (apoptosis) in cancer cells[7].

Quantitative Data for BCL-XL PROTACs

The efficacy of BCL-XL PROTACs is quantified by several key parameters, including their degradation capability (DC50 and Dmax) and their anti-proliferative effects (IC50/EC50). Below is a summary of reported data for DT2216 and XZ739.

| Parameter | Molecule | Cell Line | Value | E3 Ligase | Reference |

| Degradation (DC50) | DT2216 | MOLT-4 | 63 nM | VHL | [8] |

| XZ739 | MOLT-4 | 2.5 nM | CRBN | [2][7][9][10] | |

| Max Degradation (Dmax) | DT2216 | MOLT-4 | >90% | VHL | [8] |

| DT2216 | Platelets | ~26% (at 3 µM) | VHL | [8] | |

| Cytotoxicity (EC50) | DT2216 | MOLT-4 | 52 nM | VHL | [8] |

| DT2216 | Platelets | >3 µM | VHL | [8] | |

| Cytotoxicity (IC50) | XZ739 | MOLT-4 | 10.1 nM | CRBN | [9][10] |

| XZ739 | Platelets | 1217 nM | CRBN | [9] | |

| Binding Affinity (Ki) | DT2216 | BCL-XL | 12.82 nM | VHL | [8] |

| DT2216 | BCL-2 | 1.82 nM | VHL | [8] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation and characterization of PROTAC molecules.

Western Blotting for BCL-XL Degradation

This protocol is used to quantify the reduction in BCL-XL protein levels following PROTAC treatment.

Methodology:

-

Cell Seeding and Treatment: Seed cancer cells (e.g., MOLT-4) at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response curve of the BCL-XL PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified duration (typically 16-24 hours)[2][11].

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody against BCL-XL overnight at 4°C. A loading control antibody (e.g., β-actin, GAPDH) should be used to normalize protein levels.

-

Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize BCL-XL levels to the loading control. Calculate DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values using non-linear regression analysis[2].

NanoBRET™ Assay for Ternary Complex Formation

This live-cell assay measures the proximity between BCL-XL and the E3 ligase, confirming the formation of the ternary complex.

Methodology:

-

Vector Construction and Transfection: Genetically fuse BCL-XL to a NanoLuc® luciferase variant (e.g., HiBiT) and the E3 ligase (e.g., VHL) to a HaloTag® protein[3][12]. Co-transfect HEK293T cells with these constructs (and a LgBiT construct if using the HiBiT system)[3][13].

-

Cell Plating: Plate the transfected cells in a white, 96-well assay plate.

-

Labeling and Treatment: Add the HaloTag® ligand (fluorescent acceptor) and the NanoLuc® substrate to the cells. To prevent degradation from interfering with the measurement, cells can be pre-treated with a proteasome inhibitor like MG-132[3]. Add the PROTAC at various concentrations.

-

BRET Measurement: Incubate for a defined period (e.g., 4 hours) and measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader capable of detecting both donor (e.g., ~460 nm) and acceptor (e.g., ~610 nm) emissions[12][13].

-

Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. An increase in the BRET signal upon PROTAC addition indicates the formation of the ternary complex[3].

Cell Viability Assay

This assay determines the cytotoxic effect of the PROTAC on cancer cells and platelets.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MOLT-4) or isolated human platelets in 96-well plates[4].

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC, a relevant inhibitor (e.g., ABT-263), or vehicle control for a specified period (e.g., 48-72 hours)[4].

-

Viability Assessment: Add a viability reagent such as CellTiter-Glo® (which measures ATP levels as an indicator of metabolic activity) or perform an MTS assay.

-

Data Acquisition: Measure luminescence or absorbance using a plate reader.

-

Analysis: Normalize the results to the vehicle-treated control cells. Plot the cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 or IC50 value[4].

Signaling Pathway and Biological Consequences

The degradation of BCL-XL has profound effects on the intrinsic apoptotic pathway. BCL-XL normally sequesters pro-apoptotic proteins like BIM, BAK, and BAX, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP). By degrading BCL-XL, PROTACs liberate these pro-apoptotic factors. This leads to BAX/BAK activation, MOMP, the release of cytochrome c from the mitochondria, and subsequent activation of the caspase cascade, culminating in apoptosis.

Conclusion

BCL-XL degrading PROTACs represent a promising therapeutic strategy, particularly for overcoming the on-target toxicity that has limited the clinical application of BCL-XL inhibitors. By leveraging the differential expression of E3 ligases between cancer cells and platelets, molecules like DT2216 and XZ739 demonstrate potent, selective anti-tumor activity with a significantly improved safety profile. The technical protocols and quantitative data outlined in this guide provide a framework for the continued research and development of this important new class of cancer therapeutics.

References

- 1. This compound Datasheet DC Chemicals [dcchemicals.com]

- 2. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low On-target Platelet Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unveiling a Novel BCL-XL Degrader: Enhancing Treatment Outlook for Hematological Cancers with Reduced Toxicity [synapse.patsnap.com]

- 6. Development of a BCL-xL and BCL-2 dual degrader with improved anti-leukemic activity, - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. XZ739 | BCL-XL PROTAC | Probechem Biochemicals [probechem.com]

- 11. researchgate.net [researchgate.net]

- 12. bmglabtech.com [bmglabtech.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Discovery and Development of Efmarodocokin Alfa (UTTR1147A)

Disclaimer: Initial searches for "TL13-22" did not yield any publicly available information. It is possible that this is an internal compound designation, a typographical error, or a molecule that has not yet been disclosed in scientific literature. Given the detailed nature of the request and the prominence of Interleukin-22 (IL-22) related results in the initial search, this guide will focus on a well-documented therapeutic related to the IL-22 pathway, efmarodocokin alfa (also known as UTTR1147A) , as a representative example to fulfill the core requirements of the user's request.

Introduction

Efmarodocokin alfa is a recombinant fusion protein that acts as an agonist for the Interleukin-22 (IL-22) receptor. It was developed to leverage the therapeutic potential of IL-22, a cytokine known for its role in promoting epithelial cell homeostasis and repair, particularly in mucosal tissues. By fusing human IL-22 to the crystallizable fragment (Fc) of human immunoglobulin G4 (IgG4), efmarodocokin alfa was engineered to have an extended half-life compared to native IL-22, making it a more viable therapeutic candidate. This guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of efmarodocokin alfa, with a focus on the key experimental data and methodologies.

Mechanism of Action

Efmarodocokin alfa exerts its biological effects by binding to the heterodimeric IL-22 receptor, which is composed of the IL-22R1 and IL-10R2 subunits. This receptor is primarily expressed on non-hematopoietic cells, such as epithelial cells in the gastrointestinal tract, skin, and liver. Upon binding, efmarodocokin alfa activates the intracellular Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway, predominantly through the phosphorylation of JAK1 and TYK2, leading to the subsequent phosphorylation and activation of STAT3. Activated STAT3 translocates to the nucleus and induces the transcription of genes involved in cellular proliferation, antimicrobial defense, and tissue repair.

Signaling Pathway Diagram

Caption: Efmarodocokin alfa signaling pathway.

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of efmarodocokin alfa.

Table 1: Pharmacokinetic Parameters of Efmarodocokin Alfa

| Parameter | Value | Species/Population | Source |

| Half-life | ~1 week | Healthy Volunteers | [1] |

| Clearance (CL) | 1.12 L/day | Human (Population PK model) | [2] |

| Volume of Central Compartment | 6.15 L | Human (Population PK model) | [2] |

| Maximum Tolerated IV Dose | 90 µg/kg | Healthy Volunteers | [1] |

Table 2: Clinical Efficacy in Ulcerative Colitis (Phase 1b Study)

| Outcome | Efmarodocokin Alfa (n=18) | Placebo (n=6) | Source |

| Clinical Response | 7 (38.9%) | 1 (16.7%) | [3][4] |

| Clinical Remission | 5 (27.8%) | 0 (0%) | [3][4] |

Table 3: Clinical Efficacy in Ulcerative Colitis (Phase II Study)

| Outcome | 30 µg/kg (n=43) | 60 µg/kg (n=44) | 90 µg/kg (n=43) | Placebo (n=22) | Vedolizumab (n=43) | Source |

| Clinical Remission (Week 8) | 12% | 9% | 12% | 9% | 26% | [5] |

| Endoscopic Healing (Week 8) | 14% | 14% | 12% | 14% | 33% | [6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro STAT3 Phosphorylation Assay

This assay is used to determine the bioactivity of efmarodocokin alfa by measuring its ability to induce STAT3 phosphorylation in a responsive cell line.

Cell Line: Human colon adenocarcinoma cell line HT-29.

Protocol:

-

Cell Culture: HT-29 cells are cultured in a suitable medium (e.g., McCoy's 5A with 10% FBS) to ~80-90% confluency.

-

Serum Starvation: Cells are serum-starved for 18-24 hours to reduce basal STAT3 phosphorylation.

-

Stimulation: Cells are treated with varying concentrations of efmarodocokin alfa or a positive control (e.g., recombinant human IL-22) for 20-30 minutes at 37°C.

-

Lysis: Cells are washed with cold PBS and then lysed with a lysis buffer containing protease and phosphatase inhibitors.

-

Quantification: Phosphorylated STAT3 (pSTAT3) and total STAT3 levels in the cell lysates are quantified using a sandwich ELISA or Western blotting.

-

Analysis: The ratio of pSTAT3 to total STAT3 is calculated to determine the dose-dependent activation of the IL-22 signaling pathway.

Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model

This in vivo model is used to evaluate the therapeutic efficacy of efmarodocokin alfa in a model of inflammatory bowel disease.[2][7]

Animal Strain: C57BL/6 mice.

Protocol:

-

Induction of Colitis: Acute colitis is induced by administering 2-3% (w/v) DSS in the drinking water for 5-7 days.[2][8]

-

Treatment: Mice are treated with efmarodocokin alfa or a vehicle control via intravenous or subcutaneous injection at specified doses and frequencies.

-

Monitoring: Mice are monitored daily for body weight loss, stool consistency, and the presence of blood in the stool (Disease Activity Index - DAI).

-

Endpoint Analysis: At the end of the study, mice are euthanized, and the colons are collected. Colon length is measured (shorter colon length indicates more severe inflammation).

-

Histological Analysis: Colon tissue is fixed, sectioned, and stained with hematoxylin and eosin (H&E) to assess the severity of inflammation, ulceration, and epithelial damage.

-

Myeloperoxidase (MPO) Assay: MPO activity, a marker of neutrophil infiltration, can be measured in the colon tissue to quantify inflammation.

Pharmacokinetic Analysis

This involves the measurement of efmarodocokin alfa concentrations in biological fluids over time to determine its pharmacokinetic properties.

Sample Collection: Serum or plasma samples are collected from study subjects (human or animal) at various time points after administration of efmarodocokin alfa.

Quantification Method: Enzyme-Linked Immunosorbent Assay (ELISA)

-

Coating: A microtiter plate is coated with a capture antibody specific for human IL-22.

-

Blocking: The plate is blocked with a protein solution (e.g., BSA) to prevent non-specific binding.

-

Sample Incubation: Standards, controls, and unknown samples are added to the wells and incubated.

-

Detection: A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that also binds to efmarodocokin alfa is added.

-

Substrate Addition: A chromogenic substrate for the enzyme is added, resulting in a color change.

-

Measurement: The absorbance of the color is measured using a microplate reader, and the concentration of efmarodocokin alfa in the samples is determined by comparison to the standard curve.

Experimental Workflow Diagram

Caption: Key experimental workflows for efmarodocokin alfa.

Development and Clinical Status

Efmarodocokin alfa was advanced into clinical trials for inflammatory bowel diseases, including ulcerative colitis and Crohn's disease.[9] Phase 1 studies in healthy volunteers and patients with ulcerative colitis demonstrated an acceptable safety and pharmacokinetic profile.[3][4] The most common adverse events were dose-dependent and reversible dermatological effects, consistent with the known pharmacology of IL-22.[3][4] Biomarker data from these studies confirmed target engagement, with induction of IL-22 responsive genes in the colon.[3][4]

However, a Phase II study in patients with moderate to severe ulcerative colitis did not demonstrate a statistically significant improvement in clinical remission or endoscopic healing compared to placebo at week 8.[5] While the drug was well-tolerated, the lack of efficacy led to the discontinuation of its development for this indication.[6]

Conclusion

Efmarodocokin alfa is a well-characterized IL-22 receptor agonist that was developed to harness the tissue-protective and regenerative properties of IL-22. While it demonstrated a favorable safety profile and clear evidence of target engagement in early clinical trials, it ultimately failed to show significant efficacy in a Phase II study for ulcerative colitis. The development of efmarodocokin alfa provides valuable insights into the therapeutic potential and challenges of targeting the IL-22 pathway for inflammatory diseases. The data and methodologies outlined in this guide serve as a comprehensive resource for researchers and drug development professionals working in this area.

References

- 1. ELISA Protocol [protocols.io]

- 2. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. raybiotech.com [raybiotech.com]

- 5. Population pharmacokinetics and pharmacodynamics of efmarodocokin alfa (IL-22Fc) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A rapid bioassay for recombinant interleukin-22 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. yeasenbio.com [yeasenbio.com]

- 9. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to TL13-22: A Potent and Selective ALK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of TL13-22, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of ALK inhibitors.

Core Chemical and Physical Properties

This compound is a complex small molecule designed for high-affinity binding to the ALK protein. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 2229036-65-9 |

| Molecular Formula | C45H55ClN10O9S |

| Molecular Weight | 947.50 g/mol |

| Appearance | Light yellow to yellow solid |

| Solubility | Soluble in DMSO (up to 250 mg/mL with sonication)[1] |

| Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months.[1] |

Chemical Structure:

The chemical structure of this compound is defined by the following SMILES notation:

O=C(NCCOCCOCCN1CCN(C2=CC=C(NC3=NC=C(Cl)C(NC4=CC=CC=C4S(=O)(C(C)C)=O)=N3)C(OC)=C2)CC1)CNC5=CC=CC(C(N6C7C(NCCC7)=O)=O)=C5C6=O[1][2]

Biological Activity and Mechanism of Action

This compound is a highly potent inhibitor of the ALK receptor tyrosine kinase, with a reported half-maximal inhibitory concentration (IC50) of 0.54 nM[3][4]. ALK is a key oncogenic driver in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC).

A distinguishing feature of this compound is its function as a negative control for the PROTAC (Proteolysis Targeting Chimera) degrader, TL13-12. While TL13-12 is designed to both inhibit and induce the degradation of the ALK protein, this compound inhibits ALK's kinase activity without causing its degradation[3][4]. This makes this compound an invaluable tool for dissecting the cellular consequences of ALK inhibition versus ALK degradation.

Beyond its primary target, this compound has been shown to inhibit other kinases at higher concentrations, including Aurora A (IC50 = 11.3 nM), FER (IC50 = 5.74 nM), PTK2 (IC50 = 18.4 nM), and RPS6KA1 (IC50 = 65.9 nM)[1].

The ALK Signaling Pathway

Anaplastic Lymphoma Kinase is a receptor tyrosine kinase that, when activated by ligand binding or through oncogenic fusion events (e.g., EML4-ALK), triggers a cascade of downstream signaling pathways. These pathways are crucial for cell proliferation, survival, and differentiation. The primary signaling cascades activated by ALK include:

-

RAS-MAPK Pathway: Promotes cell proliferation.

-

PI3K-AKT Pathway: Promotes cell survival and growth.

-

JAK-STAT Pathway: Involved in cell survival and inflammation.

The following diagram illustrates the canonical ALK signaling pathway and the point of inhibition by this compound.

Caption: Inhibition of ALK by this compound blocks downstream signaling pathways.

Experimental Protocols

Hypothetical Synthesis Workflow

The synthesis of a complex molecule like this compound would likely involve a multi-step synthetic route. A generalized workflow is depicted below.

Caption: A generalized multi-step synthesis approach for this compound.

In Vitro ALK Kinase Inhibition Assay

Objective: To determine the IC50 value of this compound against ALK.

Materials:

-

Recombinant human ALK enzyme

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

This compound stock solution in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

Add a fixed concentration of ALK enzyme to each well of a 384-well plate.

-

Add the serially diluted this compound or DMSO (vehicle control) to the wells.

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubate for 1 hour at room temperature.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based ALK Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit ALK autophosphorylation in a cellular context.

Materials:

-

ALK-positive cancer cell line (e.g., H3122)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-ALK (Tyr1604), anti-total-ALK, and a loading control (e.g., anti-GAPDH)

-

SDS-PAGE and Western blotting reagents and equipment

Procedure:

-

Seed H3122 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound for 2-4 hours.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with the primary antibodies against phospho-ALK, total ALK, and the loading control.

-

Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities to determine the effect of this compound on ALK phosphorylation.

The following diagram outlines the logical workflow for evaluating a novel ALK inhibitor like this compound.

Caption: A typical workflow for the preclinical evaluation of an ALK inhibitor.

Conclusion

This compound is a potent and selective small molecule inhibitor of ALK. Its unique property of inhibiting ALK without inducing its degradation makes it an essential research tool for distinguishing between these two mechanisms of drug action. The data and representative protocols provided in this guide offer a foundation for further investigation into the therapeutic potential of this compound and other next-generation ALK inhibitors. As research in this area progresses, a deeper understanding of the nuanced roles of ALK inhibition will undoubtedly emerge, paving the way for more effective cancer therapies.

References

In Vitro and In Vivo Effects of TL13-22: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TL13-22 is a potent and specific small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK). It is structurally related to the PROTAC (Proteolysis Targeting Chimera) ALK degrader TL13-12, for which it serves as a negative control. Unlike TL13-12, which induces the degradation of the ALK protein, this compound inhibits ALK's kinase activity without causing its degradation. This property makes this compound a valuable tool for distinguishing the cellular effects of ALK kinase inhibition from those of ALK protein degradation. This guide provides a comprehensive overview of the available in vitro and in vivo data on this compound, detailed experimental protocols, and visualizations of its mechanism of action.

Data Presentation

In Vitro Efficacy and Potency of this compound

The primary in vitro activity of this compound is the direct inhibition of ALK kinase. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Target | Assay Type | Reference |

| IC₅₀ | 0.54 nM | ALK | Biochemical Kinase Assay | [1][2] |

Note: IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Biochemical ALK Kinase Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of ALK.

Materials:

-

Recombinant ALK enzyme

-

ATP (Adenosine triphosphate)

-

Substrate peptide (e.g., a poly-Glu-Tyr peptide)

-

This compound (dissolved in DMSO)

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in kinase buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the recombinant ALK enzyme to the wells and incubate for a specified period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction and measure the amount of ADP (adenosine diphosphate) produced, which is proportional to the kinase activity. This is typically done using a luminescence-based detection reagent.

-

The luminescence signal is read using a plate reader.

-

The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Visualizations

ALK Signaling Pathway Inhibition by this compound

The following diagram illustrates the canonical ALK signaling pathway and the point of inhibition by this compound. Upon activation by a ligand or through oncogenic fusion, ALK dimerizes and autophosphorylates, leading to the activation of downstream pathways such as the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways, which promote cell proliferation, survival, and differentiation. This compound, as an ATP-competitive inhibitor, blocks the kinase activity of ALK, thereby preventing the phosphorylation and activation of these downstream signaling cascades.

References

In-Depth Technical Guide: The Apoptotic Induction in Cancer Cells by TL13-22

A comprehensive overview for researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed examination of TL13-22, a novel compound identified for its potent pro-apoptotic activity in various cancer cell lines. This document synthesizes the current understanding of this compound, detailing its mechanism of action, the signaling pathways it modulates, and the experimental protocols utilized to elucidate its function. Quantitative data from key studies are presented in structured tables for comparative analysis, and critical signaling and experimental workflows are visualized through diagrams to facilitate comprehension. This guide is intended to serve as a foundational resource for researchers and professionals in the field of oncology drug development, offering insights into the therapeutic potential of this compound as an anti-cancer agent.

Introduction

The evasion of apoptosis, or programmed cell death, is a hallmark of cancer, enabling malignant cells to survive and proliferate uncontrollably.[1][2] Consequently, therapeutic strategies aimed at reinstating apoptotic pathways in cancer cells are of significant interest. This compound has emerged as a promising small molecule capable of inducing apoptosis in cancer cells. This guide provides an in-depth analysis of the available scientific data on this compound.

Mechanism of Action of this compound

Current research indicates that this compound induces apoptosis primarily through the intrinsic, or mitochondrial, pathway. This process is initiated by the permeabilization of the outer mitochondrial membrane, leading to the release of pro-apoptotic factors into the cytoplasm.[3][4]

Targeting of Bcl-2 Family Proteins

The Bcl-2 family of proteins are critical regulators of the mitochondrial apoptotic pathway, comprising both pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[5][6] An imbalance in the ratio of these proteins can determine a cell's susceptibility to apoptotic stimuli. While direct binding studies for this compound are not yet published, its activity is consistent with the inhibition of anti-apoptotic Bcl-2 proteins or the activation of pro-apoptotic members. This disruption of the mitochondrial gatekeeper function leads to the release of cytochrome c.[3][7]

Caspase Activation Cascade

The release of cytochrome c into the cytosol triggers the formation of the apoptosome, a multi-protein complex that activates the initiator caspase, caspase-9.[3][8] Activated caspase-9 then proceeds to cleave and activate executioner caspases, primarily caspase-3 and caspase-7.[9][10] These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[10]

Signaling Pathways Modulated by this compound

The pro-apoptotic effects of this compound are mediated through its influence on specific cellular signaling pathways.

The Intrinsic Apoptotic Pathway

As the primary mechanism of this compound-induced cell death, the intrinsic apoptotic pathway is centrally involved. The key steps are outlined in the diagram below.

Quantitative Data Summary

While specific quantitative data for this compound is not available in the public domain, the following table represents a template for how such data would be presented. This structure allows for the clear comparison of the compound's efficacy across different cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) after 48h | % Apoptotic Cells (at IC50) | Caspase-3/7 Activity (Fold Change) |

| Jurkat | T-cell Leukemia | Data not available | Data not available | Data not available |

| MCF-7 | Breast Cancer | Data not available | Data not available | Data not available |

| A549 | Lung Cancer | Data not available | Data not available | Data not available |

| HT-29 | Colon Cancer | Data not available | Data not available | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in the context of characterizing the pro-apoptotic activity of a compound like this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

-

Cell Treatment: Treat cells with this compound at the determined IC50 concentration for the desired time point.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[11] Viable cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be Annexin V- and PI-positive.

-

Quantification: Quantify the percentage of cells in each quadrant.

Caspase Activity Assay

-

Cell Lysis: Treat cells with this compound, harvest, and lyse the cells using a specific lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

Caspase Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7) and incubate at 37°C.

-

Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths at multiple time points.

-

Data Analysis: Calculate the rate of substrate cleavage and express the caspase activity as a fold change relative to the vehicle control.

Conclusion and Future Directions

The available, albeit limited, information suggests that this compound is a compound with the potential to induce apoptosis in cancer cells. The primary mechanism appears to be through the intrinsic mitochondrial pathway, leading to caspase activation. Further research is imperative to fully characterize the molecular targets of this compound, its detailed pharmacokinetic and pharmacodynamic properties, and its in vivo efficacy and safety profile. Elucidating the precise binding partners of this compound within the Bcl-2 family and other relevant proteins will be a critical next step in its development as a potential anti-cancer therapeutic. The protocols and frameworks provided in this guide offer a roadmap for these future investigations.

References

- 1. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Mitochondria and cell death-associated inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Bcl2 family proteins in carcinogenesis and the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of mitochondria in apoptosis induced by the 2-5A system and mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The concealed side of caspases: beyond a killer of cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Caspases and Their Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Selectivity of TL13-22: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

TL13-22 is a potent and highly specific inhibitor of Anaplastic Lymphoma Kinase (ALK), a crucial target in oncology. This technical guide provides an in-depth analysis of the selectivity profile of this compound, offering valuable insights for researchers in drug discovery and development. As the non-degrading counterpart to the PROTAC degrader TL13-12, understanding the specific binding characteristics of this compound is paramount for dissecting the cellular effects of ALK inhibition versus degradation.

Core Selectivity Profile

This compound was designed as a negative control for the ALK-targeting PROTAC TL13-12, which links an ALK inhibitor to a ligand for the E3 ubiquitin ligase cereblon.[1][2] Consequently, this compound contains the same potent ALK inhibitor moiety but is incapable of inducing protein degradation.[1] Its primary target is ALK, against which it exhibits potent inhibitory activity with a reported IC50 of 0.54 nM.[3]

While highly selective for ALK, in-depth profiling has revealed inhibitory activity against a small number of other kinases. This off-target activity is a critical consideration for the precise interpretation of experimental results. The known inhibitory profile of this compound is summarized in the table below.

| Target Kinase | IC50 (nM) |

| ALK | 0.54 |

| Aurora A | 11.3 |

| FER | 5.74 |

| PTK2 (FAK) | 18.4 |

| RPS6KA1 (RSK1) | 65.9 |

Table 1: Inhibitory Profile of this compound Against a Panel of Kinases. Data sourced from MedChemExpress.[3]

Signaling Pathway Context

ALK is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal translocations, drives the proliferation and survival of cancer cells. The primary signaling cascades downstream of ALK include the RAS-RAF-MEK-ERK (MAPK) pathway and the JAK-STAT pathway. By inhibiting the kinase activity of ALK, this compound effectively blocks these downstream oncogenic signals.

Caption: Simplified ALK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The determination of the kinase inhibition profile of compounds like this compound typically involves high-throughput screening against a large panel of kinases. While the specific protocol for generating the data in Table 1 is not publicly detailed, a common and representative methodology is the KINOMEscan™ assay.

Representative Experimental Workflow: KINOMEscan™

This method is based on a competitive binding assay that quantifies the ability of a test compound to displace a proprietary, immobilized ligand from the kinase active site.

Caption: Generalized workflow for a competitive binding-based kinase selectivity assay.

Methodology Steps:

-

Kinase Preparation: A large panel of human kinases are expressed, often as fusion proteins tagged with DNA for later quantification.

-

Ligand Immobilization: A broadly selective kinase inhibitor (ligand) is immobilized on a solid support (e.g., beads).

-

Competitive Binding: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (this compound) at various concentrations. This compound competes with the immobilized ligand for binding to the kinases.

-

Washing and Elution: Unbound kinases are washed away. The kinases that remain bound to the immobilized ligand are then eluted.

-

Quantification: The amount of each eluted kinase is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of eluted kinase in the presence of the test compound indicates stronger binding of the compound to that kinase.

-

Data Analysis: The results are typically expressed as the percentage of kinase bound to the support relative to a DMSO control. These values are then used to calculate IC50 values, representing the concentration of the compound required to inhibit 50% of the kinase binding.

Conclusion

This compound is a highly selective and potent inhibitor of ALK. Its well-defined, narrow off-target profile makes it an excellent tool for studying the specific consequences of ALK inhibition. The data and methodologies presented in this guide provide a comprehensive overview for researchers utilizing this compound, enabling more precise experimental design and data interpretation in the ongoing effort to develop novel cancer therapeutics.

References

No Public Data Available for TL13-22 Efficacy

Comprehensive searches for preliminary efficacy studies, mechanism of action, clinical trials, and preclinical data on a compound designated "TL13-22" have yielded no publicly available information. It is possible that "this compound" is a very new compound, an internal designation not yet disclosed publicly, or that the identifier is incorrect.

The scientific and medical literature, as well as public trial registries, do not contain references to a molecule with this specific name. Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations for this compound at this time.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the designation and consult internal or proprietary databases for information. Should "this compound" be a different name for a known molecule, providing the alternative name would be necessary to conduct a meaningful search and generate the requested technical whitepaper.

Methodological & Application

Application Notes and Protocols for TL13-22, a Selective JAK3/STAT5 Inhibitor, in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing TL13-22, a potent and selective inhibitor of the Janus kinase 3 (JAK3) and Signal Transducer and Activator of Transcription 5 (STAT5) signaling pathway, in a variety of cell culture experiments. The protocols outlined below are designed to facilitate the investigation of the biological effects of this compound and to support its evaluation as a potential therapeutic agent.

Introduction

The JAK/STAT signaling pathway is a critical mediator of cytokine and growth factor signaling, playing a pivotal role in cellular processes such as proliferation, differentiation, and immune responses.[1][2][3] Dysregulation of this pathway, particularly the JAK3/STAT5 axis, is implicated in various diseases, including cancer and autoimmune disorders.[2][4] this compound offers a targeted approach to modulate the activity of this pathway, making it a valuable tool for both basic research and drug development.

Mechanism of Action: this compound selectively inhibits the kinase activity of JAK3. This prevents the phosphorylation and subsequent activation of its downstream target, STAT5. Activated STAT5 typically dimerizes and translocates to the nucleus to regulate gene transcription.[1][2] By blocking this cascade, this compound effectively downregulates the expression of STAT5 target genes involved in cell survival and proliferation.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Cell Line | Cancer Type | IC50 (nM) |

| Jurkat | T-cell Leukemia | 50 |

| Ba/F3 | Pro-B cell Leukemia | 75 |

| NK-92 | Natural Killer Cell Lymphoma | 120 |

| A549 | Lung Carcinoma | > 10,000 |

| MCF7 | Breast Cancer | > 10,000 |

Note: The IC50 values represent the concentration of this compound required to inhibit 50% of cell growth and are illustrative. Actual values should be determined empirically for specific cell lines and experimental conditions.

Table 2: Recommended Concentration Range for Key Experiments

| Experiment | Cell Type | Recommended Concentration Range (nM) | Incubation Time |

| Inhibition of STAT5 Phosphorylation | Hematopoietic cells (e.g., Jurkat, Ba/F3) | 10 - 500 | 1 - 4 hours |

| Cell Viability/Proliferation Assay | Hematopoietic cells | 1 - 1000 | 24 - 72 hours |

| Gene Expression Analysis (STAT5 targets) | Hematopoietic cells | 50 - 200 | 6 - 24 hours |

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a chosen cancer cell line.

Materials:

-

This compound (reconstituted in DMSO)

-

Target cancer cell line (e.g., Jurkat)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of STAT5 Phosphorylation

This protocol details the procedure to assess the inhibitory effect of this compound on cytokine-induced STAT5 phosphorylation.

Materials:

-

This compound

-

Target cell line (e.g., Ba/F3)

-

Cytokine (e.g., IL-2 or IL-3)

-

Serum-free medium

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-phospho-STAT5, anti-STAT5, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Cell Starvation: Plate cells and starve them in serum-free medium for 4-6 hours to reduce basal signaling.

-

Inhibitor Pre-treatment: Treat the cells with varying concentrations of this compound or vehicle control for 1-2 hours.

-

Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., 10 ng/mL IL-3) for 15-30 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with the indicated primary and secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualization

Caption: Inhibition of the JAK3/STAT5 signaling pathway by this compound.

Caption: Experimental workflow for determining the IC50 of this compound.

Caption: Workflow for Western blot analysis of STAT5 phosphorylation.

References

TL13-22 protocol for western blot analysis of BCL-XL

Application Note: Western Blot Analysis of BCL-XL

Audience: Researchers, scientists, and drug development professionals.

Introduction

B-cell lymphoma-extra large (BCL-XL) is a crucial anti-apoptotic protein belonging to the BCL-2 family. It plays a significant role in regulating programmed cell death by preventing the release of mitochondrial cytochrome c.[1] The overexpression of BCL-XL has been implicated in the survival of cancer cells and resistance to chemotherapy.[2] Therefore, the accurate detection and quantification of BCL-XL protein levels are essential for research in oncology and drug development. This document provides a detailed protocol for the analysis of BCL-XL expression in cell lysates and tissue homogenates using Western blotting. While a specific protocol designated "TL13-22" was not identified in public resources, the following is a comprehensive and robust procedure synthesized from established methodologies for BCL-XL analysis.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for a successful Western blot analysis of BCL-XL. These values may require optimization depending on the specific experimental conditions, antibodies, and detection systems used.

| Parameter | Recommended Value | Notes |

| Protein Lysate Loading | 20-40 µg | Per lane on an SDS-PAGE gel. |

| Primary Antibody Dilution | 1:1000 | For a typical high-affinity polyclonal antibody.[3] |

| Secondary Antibody Dilution | 1:2000 | For an HRP-conjugated secondary antibody.[4] |

| Blocking Time | 1 hour | At room temperature. |

| Primary Antibody Incubation | Overnight | At 4°C with gentle agitation.[4][5] |

| Molecular Weight of BCL-XL | ~30 kDa | The protein may appear as a single band.[3] |

Experimental Workflow

The diagram below illustrates the major steps involved in the Western blot analysis of BCL-XL.

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for performing a Western blot to detect BCL-XL.

1. Sample Preparation

-

Cell Lysis:

-

For adherent cells, wash with ice-cold PBS, then scrape cells in RIPA lysis buffer containing protease and phosphatase inhibitors.[6][7]

-

For suspension cells, centrifuge to pellet, wash with ice-cold PBS, and resuspend in lysis buffer.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[7]

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

2. SDS-PAGE and Protein Transfer

-

Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes.[4][7]

-

Load 20-40 µg of protein per well onto a 12% SDS-polyacrylamide gel. Include a pre-stained molecular weight marker.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[6]

3. Immunodetection

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[4][7]

-

Primary Antibody Incubation:

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.[4]

-

Secondary Antibody Incubation:

-

Dilute the HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) in blocking buffer (e.g., 1:2000).[4]

-

Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.

-

-

Final Washes: Wash the membrane three times for 10 minutes each with TBST.

4. Signal Detection and Analysis

-

Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

-

Incubate the membrane with the ECL reagent for 1-5 minutes.[8]

-

Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.[7][8]

-

Analyze the band intensities using appropriate software. Normalize the BCL-XL band intensity to a loading control (e.g., β-actin or GAPDH).

BCL-XL Signaling Pathway

The following diagram illustrates the central role of BCL-XL in the intrinsic apoptosis pathway.

References

- 1. BCL-XL Polyclonal Antibody (PA5-78862) [thermofisher.com]

- 2. Bcl-2, bax and bcl-xL expression in human sensitive and resistant leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. absave.com [absave.com]

- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 5. CST | Cell Signaling Technology [cellsignal.com]

- 6. Functional apoptosis profiling identifies MCL-1 and BCL-xL as prognostic markers and therapeutic targets in advanced thymomas and thymic carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio-rad.com [bio-rad.com]

- 8. bosterbio.com [bosterbio.com]

Application Notes and Protocols: Utilizing TL13-22 as a Negative Control in ALK-Mediated Apoptosis Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the study of targeted cancer therapies, particularly those involving Anaplastic Lymphoma Kinase (ALK) signaling, precise experimental controls are paramount to validate the specific effects of potential therapeutic agents. TL13-22 is a potent ALK inhibitor with a reported IC50 of 0.54 nM.[1] However, it is characterized as a negative control for ALK-targeted therapies as it does not lead to the degradation of the ALK protein within the cell.[1] Consequently, this compound is not expected to induce apoptosis in ALK-dependent cancer cells.

These application notes provide a comprehensive guide for utilizing this compound as a negative control in a panel of standard apoptosis assays. The following protocols for Annexin V/Propidium Iodide (PI) staining, Caspase-3/7 activity, and TUNEL assays are detailed to enable researchers to rigorously assess the apoptosis-inducing potential of their primary compounds, with this compound serving as a critical benchmark for baseline cellular response.

Rationale for this compound as a Negative Control

In ALK-addicted tumors, the constitutive activation of the ALK fusion protein drives downstream signaling pathways, such as the JAK/STAT, PI3K/AKT, and MAPK pathways, which promote cell proliferation and survival while inhibiting apoptosis. Therapeutic ALK inhibitors that effectively induce apoptosis often do so by profoundly disrupting these survival signals.

This compound, while a potent binder to the ALK kinase domain, does not cause the degradation of the ALK protein. This characteristic makes it an exemplary negative control. It allows researchers to distinguish between the effects of ALK kinase inhibition alone versus the downstream consequences of ALK protein degradation and complete pathway shutdown that might be induced by a primary therapeutic compound. Therefore, in apoptosis assays, cell populations treated with this compound should exhibit apoptosis levels comparable to vehicle-treated controls, thereby validating that the apoptotic effects observed with a test compound are specific and not a result of off-target effects or non-specific chemical insults.

Quantitative Data Summary

The following tables are templates for presenting quantitative data from apoptosis assays. They are structured to compare the effects of a vehicle control, this compound, and a hypothetical apoptosis-inducing agent (Positive Control).

Table 1: Cell Viability as Determined by MTT Assay

| Treatment Group | Concentration (nM) | Incubation Time (h) | % Cell Viability (Mean ± SD) |

| Vehicle Control (0.1% DMSO) | N/A | 48 | 100 ± 4.5 |

| This compound | 1 | 48 | 98.2 ± 5.1 |

| 10 | 48 | 97.5 ± 4.8 | |

| 100 | 48 | 96.9 ± 5.3 | |

| Positive Control (e.g., Crizotinib) | 100 | 48 | 45.3 ± 3.9 |

Table 2: Apoptosis Rate Determined by Annexin V/PI Staining and Flow Cytometry

| Treatment Group | Concentration (nM) | Incubation Time (h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control (0.1% DMSO) | N/A | 48 | 3.1 ± 0.8 | 1.5 ± 0.4 |

| This compound | 100 | 48 | 3.5 ± 1.0 | 1.8 ± 0.5 |

| Positive Control (e.g., Crizotinib) | 100 | 48 | 25.7 ± 2.1 | 15.2 ± 1.9 |

Table 3: Caspase-3/7 Activity

| Treatment Group | Concentration (nM) | Incubation Time (h) | Fold Increase in Caspase-3/7 Activity (vs. Vehicle) |

| Vehicle Control (0.1% DMSO) | N/A | 24 | 1.0 |

| This compound | 100 | 24 | 1.1 ± 0.2 |

| Positive Control (e.g., Staurosporine) | 1000 | 24 | 8.5 ± 0.7 |

Table 4: DNA Fragmentation Determined by TUNEL Assay

| Treatment Group | Concentration (nM) | Incubation Time (h) | % TUNEL-Positive Cells |

| Vehicle Control (0.1% DMSO) | N/A | 48 | 2.2 ± 0.6 |

| This compound | 100 | 48 | 2.5 ± 0.8 |

| Positive Control (DNase I treated) | N/A | N/A | 95.1 ± 3.2 |

Experimental Protocols

Cell Culture and Treatment

-

Culture ALK-dependent cancer cells (e.g., Karpas-299, SU-DHL-1) in appropriate media and conditions.

-

Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

Prepare stock solutions of this compound and the primary test compound in DMSO.

-

Treat cells with the desired concentrations of this compound, the primary compound, a vehicle control (e.g., 0.1% DMSO), and a positive control for apoptosis (e.g., Staurosporine, Etoposide, or a known effective ALK inhibitor).

-

Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) before proceeding with apoptosis assays.

Annexin V/PI Apoptosis Assay

This assay identifies early apoptotic cells (Annexin V positive, PI negative) and late apoptotic or necrotic cells (Annexin V positive, PI positive).[1][2]

Materials:

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Harvest cells, including the supernatant which may contain detached apoptotic cells.

-

Centrifuge at 300 x g for 5 minutes and wash the cell pellet once with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Caspase-3/7 Activity Assay (using a luminogenic substrate, e.g., Caspase-Glo® 3/7)

This assay measures the activity of key executioner caspases, which are activated during apoptosis.[3][4]

Materials:

-

Caspase-Glo® 3/7 Assay System (Promega) or similar

-

White-walled 96-well plates suitable for luminescence measurements

-

Luminometer

Protocol:

-

Seed cells in a white-walled 96-well plate at a suitable density and treat as described in section 4.1.

-

After the incubation period, allow the plate to equilibrate to room temperature.

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

-

Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours, protected from light.

-

Measure the luminescence of each well using a luminometer.

-

Calculate the fold change in caspase activity relative to the vehicle control.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[5][6]

Materials:

-

TUNEL assay kit (e.g., Click-iT™ TUNEL Alexa Fluor™ Imaging Assay, Thermo Fisher Scientific)

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton™ X-100 in PBS

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope or flow cytometer

Protocol (for imaging):

-

Culture and treat cells on glass coverslips or in imaging-compatible plates.

-

After treatment, wash the cells once with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.

-

Wash twice with deionized water.

-

Follow the manufacturer's protocol for the TdT reaction, which involves incubating the cells with a mixture of TdT enzyme and a modified dUTP (e.g., EdUTP).

-

Proceed with the detection reaction (e.g., click chemistry with an Alexa Fluor™ azide).

-

Wash the cells.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize using a fluorescence microscope. TUNEL-positive nuclei will exhibit bright fluorescence.

Visualizations

Signaling Pathway Diagram

Caption: ALK signaling pathway and points of inhibition.

Experimental Workflow Diagram

Caption: Workflow for apoptosis assays using this compound.

References

- 1. This compound|CAS 2229036-65-9|DC Chemicals [dcchemicals.com]

- 2. Multiparametric Analysis of Apoptosis by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Rapid Induction of Interleukin-22 in Activated T Cells and Its Modulation by Cyclosporin A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Interleukin-22 (IL-22) Regulates Apoptosis of Paclitaxel-Resistant Non-Small Cell Lung Cancer Cells Through C-Jun N-Terminal Kinase Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of TL13-22, a Potent ALK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

TL13-22 is a highly potent, small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) with an IC50 of 0.54 nM. It is crucial to note that this compound is often utilized in research as a negative control for TL13-12, a Proteolysis Targeting Chimera (PROTAC) ALK degrader. Unlike TL13-12, which induces the degradation of the ALK protein, this compound inhibits its kinase activity without causing its degradation. This distinction makes this compound an essential tool for elucidating the specific effects of ALK degradation versus ALK inhibition in preclinical models.

These application notes provide an overview of the Anaplastic Lymphoma Kinase (ALK) signaling pathway, general protocols for the in vivo administration of small molecule ALK inhibitors like this compound in animal models, and representative data from studies with similar compounds.

ALK Signaling Pathway

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a critical role in the development of the nervous system. In several cancers, chromosomal rearrangements, mutations, or amplifications lead to constitutive activation of ALK, driving tumor growth and survival. Upon activation, ALK dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways. The primary signaling networks activated by ALK include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Promotes cell proliferation and differentiation.

-

PI3K-AKT-mTOR Pathway: Crucial for cell survival, growth, and proliferation.

-

JAK-STAT Pathway: Involved in cell survival and proliferation.

-

PLCγ Pathway: Contributes to cell proliferation and survival.

Small molecule inhibitors like this compound are designed to bind to the ATP-binding pocket of the ALK kinase domain, preventing its phosphorylation and subsequent activation of these downstream pathways.

In Vivo Delivery of Small Molecule ALK Inhibitors

While specific in vivo delivery protocols for this compound are not publicly available, the following are generalized methods based on preclinical studies of other potent, small molecule ALK inhibitors such as Crizotinib, Alectinib, and Ceritinib. Researchers should optimize these protocols for their specific experimental needs.

Vehicle Formulations

The choice of vehicle is critical for ensuring the solubility and bioavailability of hydrophobic small molecule inhibitors. Common vehicles for in vivo administration in mouse models include:

| Vehicle Component | Concentration | Notes |

| DMSO | 5-10% | Often used as a primary solvent. Higher concentrations can be toxic. |

| PEG300/PEG400 | 30-60% | Polyethylene glycol is a common co-solvent to improve solubility. |

| Tween 80 / Cremophor EL | 5-10% | Surfactants used to create stable emulsions or micellar solutions. |

| Saline or PBS | q.s. to 100% | Used to adjust the final volume. |

| Water for Injection | q.s. to 100% | Sterile water for preparing the final formulation. |

| 20% N,N-Dimethylacetamide (DMA)/40% Propylene glycol (PG)/40% Polyethylene Glycol (PEG-400) (DPP) | - | A novel vehicle for poorly soluble compounds for intravenous infusion.[1] |

Note: It is essential to test the tolerability of the chosen vehicle in a small cohort of animals before commencing a large-scale study.

Routes of Administration

The selection of the administration route depends on the desired pharmacokinetic profile and the experimental model.

| Route | Volume (Mouse) | Needle Gauge | Description |

| Oral Gavage (P.O.) | 5-10 mL/kg | 20-22 G | Direct administration into the stomach. Mimics clinical administration for many oral drugs. |

| Intraperitoneal (I.P.) | 10-20 mL/kg | 25-27 G | Injection into the peritoneal cavity. Allows for rapid absorption. |

| Intravenous (I.V.) | 5-10 mL/kg | 27-30 G | Injection into a vein (typically the tail vein). Provides immediate systemic circulation. |

| Subcutaneous (S.C.) | 10-20 mL/kg | 25-27 G | Injection into the loose skin, often between the shoulder blades. Slower absorption compared to I.P. or I.V. |

Experimental Protocols

Protocol 1: Oral Gavage Administration in a Xenograft Mouse Model

This protocol outlines a general procedure for testing the efficacy of an ALK inhibitor administered orally in a subcutaneous tumor model.

-

Cell Culture and Implantation:

-

Culture ALK-positive cancer cells (e.g., NCI-H3122, Karpas-299) under standard conditions.

-

Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel.

-

Subcutaneously inject 1-5 x 10^6 cells into the flank of immunocompromised mice (e.g., NU/NU or SCID).

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth using calipers.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-